N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide
Description
The compound N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide features a fluorophenylacetamide backbone linked to a phenoxy-substituted dihydroimidazothiazole ring. Its structural complexity arises from the conjugated system involving the imidazo[2,1-b][1,3]thiazole core, which is stabilized by tautomerism between thione and thiol forms. This compound shares synthetic pathways with other heterocyclic acetamides, such as cyclization reactions and nucleophilic substitutions, as observed in and .
Properties
Molecular Formula |
C20H16FN3O3S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H16FN3O3S/c21-14-3-5-15(6-4-14)23-18(25)12-27-16-7-1-13(2-8-16)11-17-19(26)24-10-9-22-20(24)28-17/h1-8,11H,9-10,12H2,(H,23,25)/b17-11+ |
InChI Key |
JOBUKKLYZALOPJ-GZTJUZNOSA-N |
Isomeric SMILES |
C1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/SC2=N1 |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)SC2=N1 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole ring is a central component, synthesized via well-established methods such as:
Hantzsch Thiazole Synthesis : Reaction of α-halo ketones with thiourea.
- Reaction conditions: Ethanol or acetic acid as solvent, reflux temperature (~80-100°C).
- Mechanism: Nucleophilic attack of thiourea sulfur on the α-halo carbon, cyclization to form the thiazole ring.
Alternative Route : Cyclization of 2-aminothiazoles with aldehydes or ketones under acidic or basic conditions to introduce various substituents at the 2-position.
Imidazopyridine Derivative Synthesis
Recent advances demonstrate the copper-catalyzed aerobic oxidative C-H functionalization of pyridines as a highly efficient route:
Copper-Catalyzed Aerobic Oxidation :
- Procedure: Substituted pyridines are reacted with N-(alkylidene)-4H-1,2,4-triazol-4-amines under copper catalysis in the presence of molecular oxygen.
- Outcome: Formation of imidazopyridine derivatives via C-H activation and subsequent cyclization, as reported in recent literature.
Transition-Metal-Catalyzed Cycloaddition :
- Method: Copper or other transition metals catalyze [3+2] cycloadditions between pyridines and diazo compounds, leading to imidazopyridines with high regioselectivity.
Assembly of the Final Compound
The final step involves linking the heterocyclic core with the acetamide group :
Activation of the Phenoxy Group :
- Conversion to a reactive intermediate (e.g., phenoxyacetyl chloride) via chlorination.
-
- Reaction of the activated intermediate with appropriate amines or amino derivatives under mild basic conditions (e.g., triethylamine in dichloromethane).
Introduction of the (3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)methyl Group :
- Likely via condensation of the thiazole derivative with suitable aldehyde or ketone precursors, facilitated by acid catalysis or under microwave-assisted conditions for efficiency.
Supporting Data Tables and Research Discoveries
Notable Research Discoveries and Innovations
Transition-metal catalysis has revolutionized heterocyclic synthesis, enabling direct C-H functionalization of pyridines and related heterocycles, significantly reducing synthetic steps and improving regioselectivity (see).
Microwave-assisted synthesis accelerates multi-step reactions, notably in the formation of complex heterocycles like imidazopyridines and thiazoles, with yields exceeding 80% in some cases (,).
The development of aerobic oxidative methods allows for environmentally friendly synthesis, utilizing molecular oxygen as the oxidant, which aligns with green chemistry principles ().
Novel cycloaddition strategies , such as [3+2] reactions involving pyridines and diazo compounds, have expanded the toolbox for constructing fused heterocycles with diverse functionalities ().
Chemical Reactions Analysis
Key Structural Features and Reaction Trends
The compound combines a 4-fluorophenyl group , phenoxy-acetamide linkage , and a heterocyclic core (imidazo-thiazole). Reactions involving similar systems often involve:
-
Nucleophilic substitution (e.g., on the acetamide or phenoxy groups).
-
Electrophilic aromatic substitution (e.g., on the fluorophenyl ring).
-
Cycloaddition or cross-coupling (e.g., for heterocyclic cores).
Acetamide Moiety
-
Hydrolysis : Under acidic/basic conditions, acetamides can hydrolyze to carboxylic acids or amines .
-
Amidation : May undergo further acylation or amidation with other nucleophiles .
Phenoxy Group
-
O-Alkylation : Phenoxy oxygen can react with alkyl halides or epoxides.
-
C-O bond cleavage : Potential under strong oxidizing/reducing conditions.
Heterocyclic Core
-
Electrophilic substitution : Substituents on the imidazo-thiazole (e.g., methyl, oxo groups) may direct electrophiles .
-
Redox reactions : Thiazole rings can undergo oxidation (e.g., to sulfones) or reduction .
Analytical Techniques for Reaction Monitoring
-
NMR spectroscopy : Critical for tracking proton environments in aromatic and heterocyclic regions .
-
Mass spectrometry : Identifies molecular weight changes during synthesis/modification .
-
X-ray crystallography : Provides spatial confirmation of regioselectivity in heterocyclic systems .
Challenges and Considerations
-
Fluorophenyl stability : Fluorine’s electronegativity may influence reactivity (e.g., directing substitution) .
-
Heterocycle complexity : Imidazo-thiazole cores may require inert reaction conditions to avoid ring opening .
-
Cross-reactivity : Acetamide and phenoxy groups may compete for reaction sites, necessitating selective activation .
Data Table: Comparative Reactivity of Functional Groups
Scientific Research Applications
N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Imidazo[2,1-b]thiazole vs. Pyridine Substituents
A closely related analog, 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (), replaces the phenoxy group with a pyridine ring. This substitution alters electronic properties:
- Pyridine Ring: Introduces basicity and hydrogen-bonding capability via the nitrogen atom. Biological assays suggest pyridine-containing analogs exhibit improved solubility but reduced receptor affinity compared to phenoxy derivatives .
Imidazo[2,1-b]thiazole vs. Thiadiazole Derivatives
Compounds like (E)-N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidene)acetyl)phenyl)acetamide (, Fig. 51) replace the thiazole ring with a thiadiazole. Thiadiazoles are more electron-deficient, increasing metabolic stability but reducing tautomeric flexibility. Antimicrobial studies indicate thiadiazole derivatives show broader-spectrum activity than thiazole analogs .
Substituent Effects on Bioactivity
Fluorophenyl vs. Trifluoromethylphenyl Groups
The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide () substitutes the fluorophenyl group with a trifluoromethylphenyl moiety. The CF₃ group’s strong electron-withdrawing effect enhances membrane permeability but may reduce target binding specificity compared to fluorine .
Aryl Thiazole-Triazole Hybrids
Compounds like 9b (), which incorporate triazole-thiazole-acetamide scaffolds, demonstrate superior α-glucosidase inhibition (IC₅₀ = 1.2 µM) compared to simpler thiazole derivatives. The triazole ring’s hydrogen-bonding capacity likely contributes to enhanced enzyme interaction .
Key Reactions
- Target Compound: Synthesized via S-alkylation of 1,2,4-triazole intermediates with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone), as described in .
- Analog Synthesis : highlights a similar approach using imidazo[2,1-b]thiazole-3-yl acetohydrazide intermediates, with acetylation and cyclization steps .
Spectroscopic Characterization
Biological Activity
N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group and an imidazo-thiazole moiety. These structural components are critical for its biological activity. The presence of the imidazo[2,1-b][1,3]thiazole ring is known to enhance interactions with biological targets due to its heterocyclic nature.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit potent anti-inflammatory properties. For instance, studies on dual inhibitors of p38 MAPK and PDE4 have shown that these compounds can significantly reduce tumor necrosis factor-alpha (TNFα) levels in various in vitro and in vivo models .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| CBS-3595 | p38 MAPK/PDE4 Inhibitor | 0.5 | |
| Compound A | COX Inhibition | 1.2 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. The imidazo-thiazole derivatives have shown significant cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer models with IC50 values in the micromolar range .
Case Study: Breast Cancer Cell Lines
A study demonstrated that derivatives of the compound exhibited selective cytotoxicity against MCF-7 (breast cancer) cells compared to normal fibroblasts, highlighting their potential as therapeutic agents .
Table 2: Anticancer Activity Data
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against various bacterial strains.
Table 3: Antimicrobial Efficacy
Q & A
What synthetic strategies are recommended for preparing N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide?
Basic
A multi-step approach is typically employed:
Core formation : Synthesize the imidazo[2,1-b][1,3]thiazole moiety via cyclization of thiazolidinedione derivatives with aldehydes under basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide linkage : React the intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of a base (e.g., triethylamine) to form the phenoxyacetamide bridge .
Fluorophenyl incorporation : Introduce the 4-fluorophenyl group via Suzuki coupling or nucleophilic substitution, depending on the reactivity of the intermediate .
Key considerations : Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography .
How should researchers characterize the structural integrity of this compound?
Basic
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, the imine proton in the thiazole ring appears as a singlet near δ 8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~500–550 Da) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism in the methylidene group) using single-crystal diffraction data, as demonstrated for related imidazo-thiazole derivatives .
How can conflicting biological activity data between in vitro and in vivo models be resolved for this compound?
Advanced
Discrepancies often arise from bioavailability or metabolite interference. To address this:
Pharmacokinetic profiling : Measure plasma stability and metabolite formation using LC-MS/MS. For example, esterase-mediated hydrolysis of acetamide groups may reduce in vivo efficacy .
Orthogonal assays : Compare enzyme inhibition (e.g., acetylcholinesterase IC₅₀) in cell-free vs. cell-based systems to isolate target engagement from off-target effects .
Structural analogs : Synthesize derivatives with modified fluorophenyl or thiazole substituents to identify pharmacophores critical for activity .
What methodologies optimize the synthetic yield of this compound while maintaining stereochemical purity?
Advanced
Yield optimization requires reaction condition screening:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Switch to THF or dichloromethane for acid-sensitive steps .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions to minimize byproducts .
- Temperature control : Low temperatures (0–5°C) improve regioselectivity during imine formation, while reflux conditions accelerate cyclization .
Validation : Use chiral HPLC or circular dichroism to confirm stereochemical integrity of the final product .
What initial biological screening approaches are appropriate for this compound?
Basic
Prioritize target-based assays:
Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET substrates) .
Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values <10 µM indicating potential .
How can computational modeling predict the binding interactions of this compound with target enzymes?
Advanced
Molecular docking and dynamics simulations are critical:
Docking studies : Use AutoDock Vina to model interactions between the thiazole moiety and enzyme active sites (e.g., ATP-binding pockets). The fluorophenyl group often participates in hydrophobic interactions .
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to hydrogen bonds between the acetamide oxygen and catalytic residues (e.g., Lys231 in EGFR) .
QM/MM calculations : Evaluate charge transfer effects in the imine-thiazole system to explain electronic contributions to binding .
What strategies address discrepancies in spectroscopic data interpretation during structural elucidation?
Advanced
Resolve ambiguities via:
2D NMR : COSY and NOESY can differentiate between regioisomers (e.g., para vs. meta substitution on the phenyl ring) .
Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify NMR assignment of nitrogen-rich heterocycles .
Crystallographic validation : Cross-reference NMR data with X-ray structures to confirm bond angles and torsion parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
